1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione
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Overview
Description
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione is a chemical compound with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a nitro group and a triazole ring .
Preparation Methods
The synthesis of 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione typically involves the reaction of 6-nitrobenzotriazole with hexane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of amino derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds and heterocycles.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group and triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
1-(6-Nitrobenzotriazol-1-yl)hexane-1-thione can be compared with other similar compounds, such as:
1-(6-Nitrobenzotriazol-1-yl)hexane-1-ol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
1-(6-Nitrobenzotriazol-1-yl)hexane-1-amine:
1-(6-Nitrobenzotriazol-1-yl)hexane-1-sulfone: This oxidized form of the compound exhibits different stability and reactivity profiles.
The uniqueness of this compound lies in its combination of a nitro group and a thiol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-nitrobenzotriazol-1-yl)hexane-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-4-5-12(19)15-11-8-9(16(17)18)6-7-10(11)13-14-15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUFFWRRQOGAHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470188 |
Source
|
Record name | 1-(6-Nitro-1H-benzotriazol-1-yl)hexane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866251-89-0 |
Source
|
Record name | 1-(6-Nitro-1H-benzotriazol-1-yl)hexane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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